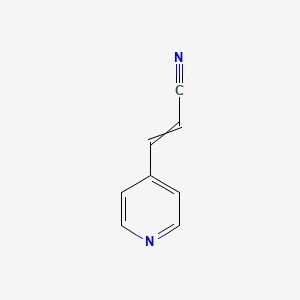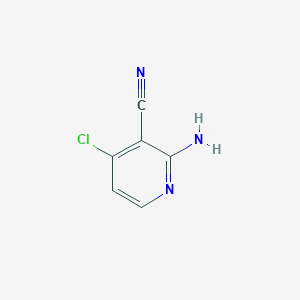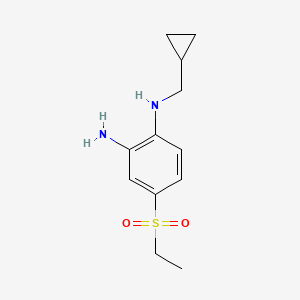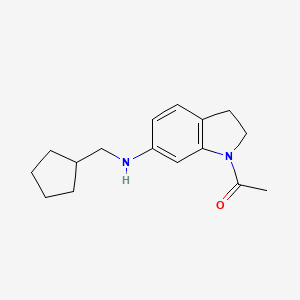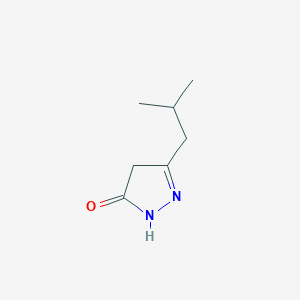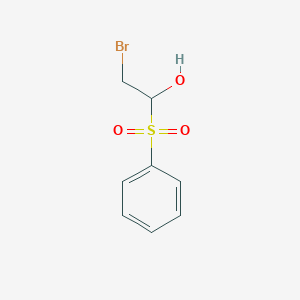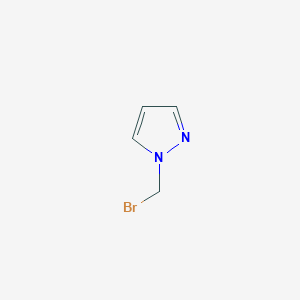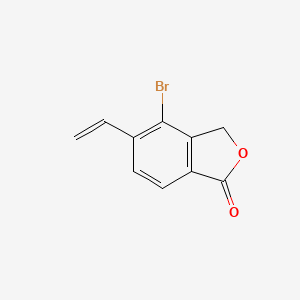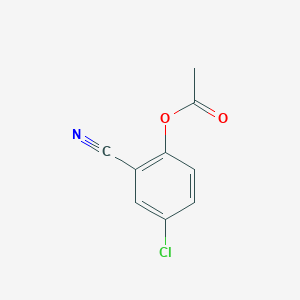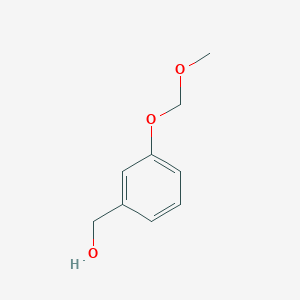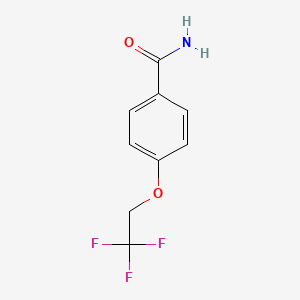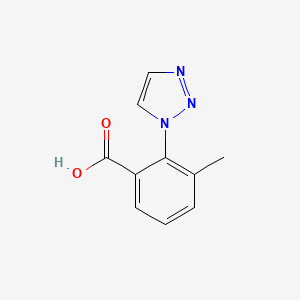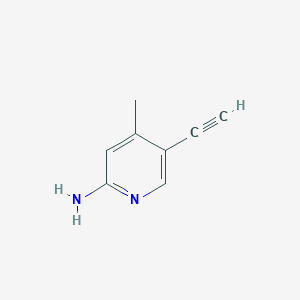![molecular formula C10H14N2O4S B8696015 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B8696015.png)
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine is an organic compound that features both a sulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine typically involves the reaction of 2-(methylsulfonyl)ethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters would also be common in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine depends on its specific application. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The sulfonyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(Methylsulfonyl)ethyl][(4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in the para position.
[2-(Methylsulfonyl)ethyl][(2-nitrophenyl)methyl]amine: Similar structure but with the nitro group in the ortho position.
[2-(Methylsulfonyl)ethyl][(3-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of the sulfonyl and nitrophenyl groups in 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine provides distinct chemical properties that can be exploited in various applications. The position of the nitro group also influences the compound’s reactivity and interactions, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)6-5-11-8-9-3-2-4-10(7-9)12(13)14/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
YIGQYFLSXPFKDB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
